molecular formula C20H18O10 B1673113 Juglanin CAS No. 5041-67-8

Juglanin

Cat. No.: B1673113
CAS No.: 5041-67-8
M. Wt: 418.3 g/mol
InChI Key: POQICXMTUPVZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Juglanin, a natural compound, has been found to interact with several targets. It has been reported to interact with NF-κB/IκBα and a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeat pathways . It also interacts with VEGF/VEGFR2 , Caspase-3 , poly ADP-ribose polymerase (PARP) , and JNK . These targets play crucial roles in various cellular processes such as inflammation, apoptosis, and cell proliferation.

Mode of Action

This compound interacts with its targets to induce various changes in cellular processes. It has been found to attenuate adjuvant-induced arthritis by inactivating NF-κB/IκBα and a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeat pathways . It also inhibits the mRNA and protein expression of VEGF and VEGFR2 . Furthermore, it promotes apoptosis in lung cancer cells through increasing Caspase-3 and PARP cleavage . As a JNK activator, it can induce apoptosis and autophagy in human breast cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the activation of NF-κB , PI3K/AKT , and MAPKs pathways . It also enhances the activation of the SIRT1/AMPK signaling pathway . These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.

Result of Action

This compound has been found to have several molecular and cellular effects. It significantly decreases lipid accumulation in differentiated adipocytes . It also reduces the expression of C/EBPα, C/EBPβ, and SREBP-1c without affecting PPARα or PPARγ expression . Furthermore, it has been found to repress cellular senescence in human dermal fibroblasts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UVB radiation can induce oxidative stress and inflammatory responses in the skin. This compound has been found to protect against UVB-triggered oxidative stress and inflammatory responses by suppressing MAPK and NF-κB activation via enhancing Nrf2 activity .

Biochemical Analysis

Biochemical Properties

Juglanin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This compound also interacts with inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1α, IL-6, transforming growth factor-beta (TGF-β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to downregulate the mRNA expressions of hepatic TNF-α, ILs, TGF-β, COX-2, and iNOS .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates protein expressions of NF-κB, IκκBα, a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeats (ADAMTS)-4, and ADAMTS-5 in hepatic tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to attenuate altered mechano-tactile allodynia and hyperalgesia via inhibition of elevated oxido-nitrosative stress, cytokines (TNF-α and ILs) levels, immune-inflammatory (TGF-α β, NF-κB, Ikβα, COX-2, and iNOS) mediators, and ADAMTS .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 20 and 40 mg/kg displayed marked inhibition in Freund’s complete adjuvant (FCA) induced decrease in thermal and mechanical hyperalgesia .

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism, where it inhibits the activity of aldose reductase . It also interacts with inflammatory mediators involved in various metabolic pathways .

Comparison with Similar Compounds

Juglanin is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-7-13-15(25)17(27)20(29-13)30-19-16(26)14-11(24)5-10(23)6-12(14)28-18(19)8-1-3-9(22)4-2-8/h1-6,13,15,17,20-25,27H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQICXMTUPVZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-alpha-L-arabinofuranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5041-67-8
Record name Kaempferol 3-alpha-L-arabinofuranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 225 °C
Record name Kaempferol 3-alpha-L-arabinofuranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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